4-(4-bromobutoxy)-1,2-dimethylbenzene

Description

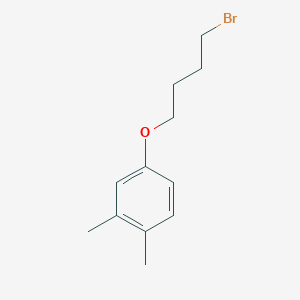

4-(4-Bromobutoxy)-1,2-dimethylbenzene (CAS: 23617-97-2) is an aromatic ether derivative with the molecular formula C₁₂H₁₇OBr and a molecular weight of 257.17 g/mol . Its structure consists of a benzene ring substituted with two methyl groups at the 1,2-positions and a 4-bromobutoxy chain at the 4-position (SMILES: BrCCCCOc1cc(C)c(C)cc1). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials due to its bromine atom, which serves as a reactive site for nucleophilic substitution or cross-coupling reactions. The compound is commercially available with a purity of 95% and is typically stored under inert conditions to prevent degradation .

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

4-(4-bromobutoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

VQRYYLCMXIQCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCBr)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Hydroxy-1,2-dimethylbenzene with 1,4-Dibromobutane

The most direct method involves the reaction of 4-hydroxy-1,2-dimethylbenzene (1,2-dimethylphenol) with 1,4-dibromobutane under basic conditions. The phenoxide ion, generated in situ by deprotonation with NaOH or K2CO3, undergoes nucleophilic substitution at the terminal bromide of 1,4-dibromobutane to form the ether linkage.

Reaction Mechanism :

Typical conditions include dimethylacetamide (DMAc) as the solvent, a base-to-phenol molar ratio of 1.1:1, and ambient-to-moderate temperatures (25–40°C). Excess phenol (1.5–2.0 equiv) ensures monoalkylation, minimizing di- or oligomerization byproducts.

Optimization of Reaction Parameters

Base and Solvent Selection

Sodium hydroxide in DMAc provides optimal reactivity, achieving >80% conversion in 4–6 hours. Polar aprotic solvents like DMAc enhance nucleophilicity of the phenoxide ion while stabilizing the transition state. Alternatives such as THF or DMF yield comparable results but require longer reaction times.

Table 1. Impact of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Yield (%) | Dimer Impurity (%) |

|---|---|---|---|---|

| NaOH | DMAc | 40 | 82 | 0.4 |

| K2CO3 | DMF | 50 | 78 | 0.7 |

| Na2CO3 | THF | 35 | 70 | 1.2 |

Temperature and Stoichiometry

Elevated temperatures (>50°C) risk elimination side reactions, forming butene derivatives. A molar ratio of 1:1.2 (phenol:1,4-dibromobutane) balances cost and efficiency, with yields plateauing beyond 1.5 equiv of dihalide.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves quenching with aqueous NH4Cl, followed by ethyl acetate extraction and brine washing to remove inorganic salts. The crude product is purified via recrystallization from cyclohexane, reducing dimer content to <0.5%.

Table 2. Purity Analysis After Recrystallization

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Cyclohexane | 99.2 | 85 |

| Hexane | 98.5 | 78 |

| Toluene | 97.8 | 80 |

Spectroscopic Confirmation

-

1H NMR (CDCl3): δ 2.25 (s, 6H, CH3), 3.55 (t, 2H, OCH2), 1.85 (m, 4H, CH2), 7.15 (d, 1H, ArH).

-

MS (EI) : m/z 286 [M+] (calculated for C12H16BrO: 286.05).

Industrial Scalability and Cost Analysis

Process Economics

Using 1,4-dibromobutane (≈$120/kg) and DMAc (≈$15/L), the production cost for 1 kg of this compound is approximately $1,800, assuming 80% yield. Scaling to 100 kg batches reduces costs by 30% through solvent recycling.

Environmental Considerations

Waste streams containing HBr are neutralized with Ca(OH)2, generating CaBr2, which is repurposed in drilling fluids.

Comparative Methodologies

Chemical Reactions Analysis

4-(4-bromobutoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions for these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

4-(4-bromobutoxy)-1,2-dimethylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-bromobutoxy)-1,2-dimethylbenzene depends on its specific application

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.

Chemical Reactivity: Its reactivity allows it to participate in chemical reactions within biological systems, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Bromine vs. Other Halogens

4-(4-Chlorophenyl)-1,2-dimethylbenzene (CAS: 66483-39-4) :

Replacing the bromobutoxy group with a chlorophenyl substituent reduces molecular weight (C₁₄H₁₃Cl , MW: 216.71 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution rates, making this compound less versatile in Suzuki-Miyaura couplings .1,2-Bis(bromomethyl)-4-methoxybenzene (CAS: 36132-96-4) :

This compound features two bromomethyl groups (C₉H₁₀Br₂O, MW: 293.98 g/mol), enhancing its utility in polymerization or dendrimer synthesis. However, its increased reactivity requires stringent handling to avoid unintended cross-reactions, unlike the more stable bromobutoxy group in the target compound .

Chain Length and Functional Group Differences

- 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS: 69919-95-5): The shorter ethyl chain (vs. butoxy) reduces steric hindrance, facilitating faster reaction kinetics in alkylation. However, the shorter chain also decreases lipophilicity, impacting its solubility in non-polar solvents compared to 4-(4-bromobutoxy)-1,2-dimethylbenzene .

4-[(3,4-Dimethylphenyl)methyl]-1,2-dimethylbenzene (CAS: 726-05-6) :

Lacking a halogen, this compound (C₁₇H₂₀, MW: 224.34 g/mol) is less reactive but exhibits higher thermal stability (boiling point: 338.4°C) due to its fully hydrocarbon structure. It is more suited for applications requiring inertness, such as lubricant additives .

Substituted Aminobenzene Derivatives

- 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7): The presence of amino groups (C₆H₇BrN₂, MW: 203.04 g/mol) increases polarity and hydrogen-bonding capacity, making it ideal for dye synthesis. However, its sensitivity to oxidation contrasts with the ether-linked bromobutoxy group in the target compound, which offers better stability under acidic conditions .

Data Table: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 23617-97-2 | C₁₂H₁₇OBr | 257.17 | Bromobutoxy | N/A | High (nucleophilic substitution) |

| 4-(4-Chlorophenyl)-1,2-dimethylbenzene | 66483-39-4 | C₁₄H₁₃Cl | 216.71 | Chlorophenyl | N/A | Moderate (cross-coupling) |

| 1,2-Bis(bromomethyl)-4-methoxybenzene | 36132-96-4 | C₉H₁₀Br₂O | 293.98 | Bromomethyl | N/A | Very high (polymerization) |

| 4-[(3,4-Dimethylphenyl)methyl]-1,2-dimethylbenzene | 726-05-6 | C₁₇H₂₀ | 224.34 | Dimethylphenylmethyl | 338.4 | Low (thermal stability) |

| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | C₆H₇BrN₂ | 203.04 | Bromo-diamino | N/A | Moderate (oxidation-sensitive) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-bromobutoxy)-1,2-dimethylbenzene, and how do reaction conditions influence yield and purity?

- Methodology :

- Alkylation strategies : Utilize nucleophilic substitution reactions between 1,2-dimethylbenzene derivatives and 1,4-dibromobutane. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing side reactions like elimination .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 ratio) effectively isolates the target compound. Purity can exceed 95% as confirmed by GC-MS .

- Yield optimization : Catalytic bases like K₂CO₃ improve efficiency, with yields ranging from 65% to 85% depending on stoichiometric ratios (e.g., 1.2:1 alkylating agent to substrate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for 1,2-dimethylbenzene) and bromobutoxy chain signals (δ 3.4–3.6 ppm for OCH₂, δ 1.8–2.1 ppm for CH₂Br). Coupling patterns distinguish substituent positions .

- IR spectroscopy : Confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 271.01 (calculated for C₁₂H₁₆BrO) .

Advanced Research Questions

Q. How does the bromobutoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what byproducts are observed?

- Methodology :

- Palladium-catalyzed coupling : The bromine atom serves as a leaving group, enabling aryl-aryl bond formation. Use Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours. Monitor via TLC for intermediate elimination products (e.g., butenyl ethers) .

- Byproduct analysis : GC-MS identifies debrominated species (e.g., 4-butoxy-1,2-dimethylbenzene) due to premature C-Br bond cleavage under harsh conditions .

Q. What are the environmental stability and degradation pathways of this compound in aquatic systems?

- Methodology :

- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25°C. Measure degradation rates via HPLC. The bromobutoxy group hydrolyzes slowly (t₁/₂ > 30 days at pH 7), suggesting persistence in neutral environments .

- Photodegradation : UV irradiation (254 nm) in aqueous acetonitrile generates phenolic derivatives (e.g., 4-hydroxybutoxy-1,2-dimethylbenzene) via radical intermediates. LC-MS/MS tracks fragment ions (m/z 153, 135) .

Q. How does this compound interact in binary mixtures with other substituted benzenes, and what are the implications for toxicity?

- Methodology :

- Toxicity assays : Use luminescent bacteria (Vibrio fischeri) to assess EC₅₀ values. For mixtures, calculate Toxic Units (TU) and Mixture Toxicity Index (MTI). Synergistic effects (TU < 1) occur with methylbenzene, while antagonism (TU > 1.2) is observed with nitrobenzene .

- Quantitative Structure-Activity Relationships (QSAR) : Correlate logP values and Hammett constants (σ) of substituents to predict mixture toxicity. The bromobutoxy group’s electron-withdrawing nature increases reactivity with biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.